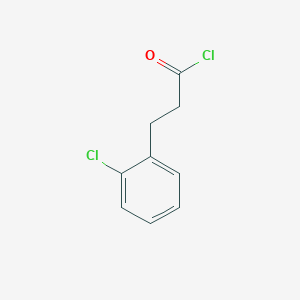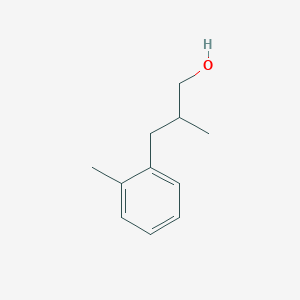
6-(Propan-2-yloxy)pyridin-3-amine
Vue d'ensemble
Description
6-(Propan-2-yloxy)pyridin-3-amine , also known by its chemical formula C8H12N2O , is a compound with intriguing properties. Its molecular weight is approximately 152.19 g/mol . This compound belongs to the class of pyridine derivatives and exhibits interesting biological activities.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the ethylation of pyridin-3-amine with propan-2-ol leads to the formation of this compound. The yield, purity, and scalability of the synthesis are critical factors for further investigation .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an ether group (propan-2-yloxy) attached at the 3-position . The presence of the amino group at the 6-position adds to its reactivity and potential interactions with biological targets. Researchers have elucidated this structure using techniques such as NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including nucleophilic substitutions , oxidations , and cyclizations . For instance, it can undergo alkylation or acylation at the amino group, leading to the synthesis of diverse derivatives. Additionally, its reactivity with electrophiles and nucleophiles has implications for drug design and functionalization .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Complexation Studies
6-(Propan-2-yloxy)pyridin-3-amine plays a significant role in the field of coordination chemistry, serving as a precursor or ligand in the synthesis of various metal complexes. For example, research has shown its utility in the formation of Cu(II) complexes through condensation reactions, highlighting the importance of the ligand's arm length and inter- and intramolecular interactions. These complexes exhibit potential applications in catalysis, molecular recognition, and materials science due to their unique structural and electronic properties (Keypour et al., 2015). Further, the compound has been employed in generating Zn(II) Schiff base complexes, demonstrating its versatility in coordinating with different metals to form complexes with varied coordination environments and potential applications in catalysis and enzyme mimetics (Rezaeivala, 2017).
Catalysis and Organic Synthesis
In organic synthesis, this compound and its derivatives are pivotal in facilitating various chemical transformations. This includes their role in the efficient synthesis of pyridin-2(1H)-ones, which are crucial intermediates in pharmaceuticals and agrochemicals, showcasing the compound's contribution to improving synthetic methodologies (Schirok et al., 2005). Moreover, the compound's derivatives have been explored as ligands in palladium(II) complexes, acting as catalysts in ethylene dimerization reactions, indicating its potential in polymer production and fine chemical synthesis (Nyamato et al., 2015).
Structural and Theoretical Studies
Structural and theoretical studies of complexes involving this compound derivatives provide insights into their chemical behavior and potential applications. For instance, the synthesis and characterization of new Zn(II) complexes based on this ligand have led to a deeper understanding of the factors influencing complex formation and stability, which is crucial for designing more efficient catalysts and functional materials (Keypour et al., 2018). Additionally, detailed crystallographic and DFT studies of related compounds contribute to the knowledge of molecular electronics and photophysics, paving the way for their application in sensing, imaging, and light-emitting devices (Okuda et al., 2019).
Analyse Biochimique
Biochemical Properties
6-(Propan-2-yloxy)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes. The binding interactions of this compound with enzymes and other proteins are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The interactions of this compound with metabolic enzymes are essential for its biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. The distribution of this compound within tissues can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
6-propan-2-yloxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOGVKFSKSGQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300233 | |
| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52025-36-2 | |
| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Methylethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yloxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
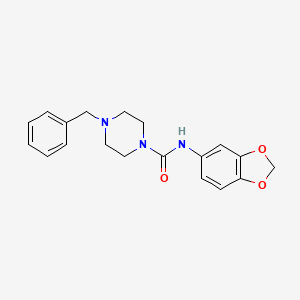

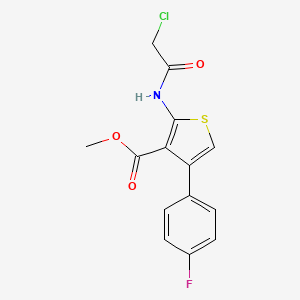


![3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3143222.png)
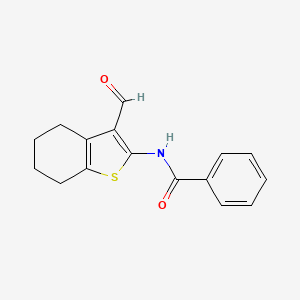
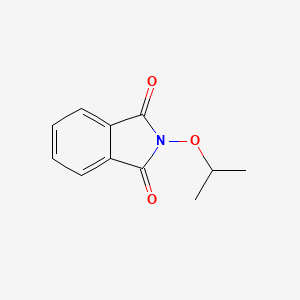
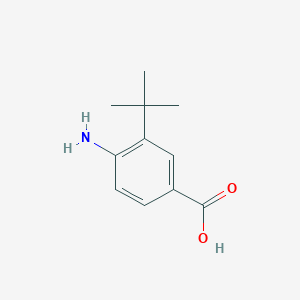
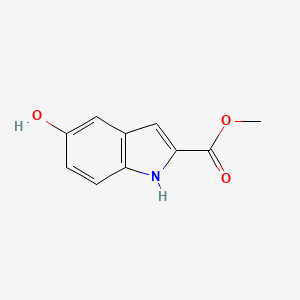
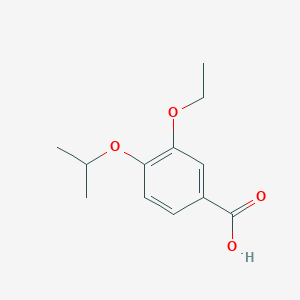
![2-[(3-Trifluoromethylphenyl)oxy]ethanol](/img/structure/B3143273.png)
